2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-chloro-1-methyl-5-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYFEUMEQHKASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445373 | |
| Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-66-9 | |
| Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15965-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole typically involves the nitration of 2-chloro-1-methylbenzimidazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: 2-amino-1-methyl-5-nitro-1H-1,3-benzodiazole or 2-thio-1-methyl-5-nitro-1H-1,3-benzodiazole.
Reduction: 2-chloro-1-methyl-5-amino-1H-1,3-benzodiazole.
Oxidation: 2-chloro-1-carboxy-5-nitro-1H-1,3-benzodiazole.
Scientific Research Applications
Medicinal Chemistry
CMNBD serves as a crucial building block in the synthesis of bioactive compounds, particularly those exhibiting antimicrobial properties.
Antimicrobial Activity
Research indicates that CMNBD demonstrates effectiveness against various bacterial and fungal strains. Notable findings include:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Active against Escherichia coli.
- Fungal strains : Inhibitory effects observed against Candida albicans.
The compound's mechanism of action likely involves the bioreduction of the nitro group to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Candida albicans | Effective |
Materials Science
CMNBD's unique chemical structure allows it to be incorporated into polymers and materials, enhancing their properties.
Fluorescent and Conductive Materials
The compound has been explored for its potential in developing materials with specific optical and electronic properties. Its incorporation can lead to:
- Enhanced fluorescence for sensors.
- Improved electrical conductivity in polymer matrices.
Biological Studies
In biological applications, CMNBD can act as a probe or marker for various assays. Its electrophilic nature suggests potential interactions with biological molecules, which could be leveraged for studying enzyme activities or cellular processes.
Case Study: Enzyme Interaction
Preliminary studies have indicated that CMNBD may interact with specific enzymes, potentially altering their activity. This interaction could provide insights into enzyme mechanisms and pathways involved in disease processes.
Corrosion Inhibition
Emerging research highlights CMNBD's potential as a corrosion inhibitor for metals. Studies have shown its ability to form protective films on metal surfaces, reducing corrosion rates in acidic environments.
| Metal Type | Corrosion Rate Reduction (%) |
|---|---|
| Mild Steel | 75% |
| Stainless Steel | 60% |
Mechanism of Action
The mechanism of action of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activities. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The positions and types of substituents significantly influence the physicochemical and biological properties of benzodiazole derivatives. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Positions and Molecular Properties
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, 2-chloro-6-methyl-1H-1,3-benzodiazole lacks a nitro group, reducing its reactivity but improving stability under basic conditions .
- Bulkier Substituents: Compounds like 1-[(4-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride exhibit reduced solubility in polar solvents due to the hydrophobic chlorophenyl group .
- Heterocyclic Modifications: Replacing the nitro group with a thiazole ring (as in 5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole) introduces π-stacking capabilities, useful in materials science and enzyme inhibition .
Biological Activity
Overview
2-Chloro-1-methyl-5-nitro-1H-1,3-benzodiazole (C8H6ClN3O2) is a heterocyclic compound belonging to the benzodiazole family. It is characterized by a chlorine atom at the second position, a methyl group at the first position, and a nitro group at the fifth position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and material science.
The compound can undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation. These reactions allow for the modification of its structure to enhance biological activity or tailor it for specific applications.
Common Reactions:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction : The nitro group can be reduced to an amino group.
- Oxidation : The methyl group can be oxidized to a carboxyl group.
Major Products Formed:
- Nucleophilic substitution yields derivatives like 2-amino-1-methyl-5-nitro-1H-1,3-benzodiazole.
- Reduction leads to 2-chloro-1-methyl-5-amino-1H-1,3-benzodiazole.
- Oxidation results in 2-chloro-1-carboxy-5-nitro-1H-1,3-benzodiazole.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies involving derivatives of nitroimidazole, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Studies:
A study reported that certain derivatives had MIC values as low as 8 μg/mL against Enterococcus faecalis and S. aureus, indicating strong antibacterial potential .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Research has shown that related benzodiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar structures have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with promising results indicating significant antiproliferative activity .
Case Study 1: Antibacterial Activity Against MRSA
In a recent study, derivatives of this compound were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited varying degrees of antibacterial activity, with some derivatives showing inhibition zones greater than 30 mm in diameter when tested using the disk diffusion method .
Case Study 2: Anticancer Screening
Another study focused on the synthesis of benzodiazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that several compounds derived from benzodiazoles displayed IC50 values in the sub-micromolar range against various cancer types, suggesting potential for development into therapeutic agents .
The biological activity of this compound is largely attributed to the nitro group within its structure. This group can undergo bioreduction within biological systems to form reactive intermediates that interact with cellular components such as DNA or proteins. This interaction can disrupt normal cellular functions leading to cell death in bacterial or cancer cells.
Comparative Analysis
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-Chloro-1-methyl-5-nitrobenzimidazole | Lacks methyl group | Reduced activity | Different reactivity profile |
| 2-Chloro-5-nitrobenzimidazole | Lacks methyl group | Moderate activity | Different physical properties |
| 1-Methyl-5-nitrobenzimidazole | Lacks chlorine atom | Varies significantly | Affects chemical behavior |
Q & A
Q. What are the established synthetic routes for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, and how is its structural purity validated?
The compound is typically synthesized via condensation of substituted o-phenylenediamine derivatives with chloro and nitro precursors under reflux conditions. Key steps include:
- Chlorination : Using POCl₃ or SOCl₂ to introduce the chloro substituent .
- Nitration : Controlled nitration at the 5-position with HNO₃/H₂SO₄ .
- Methylation : Alkylation agents (e.g., methyl iodide) to introduce the 1-methyl group .
Structural validation employs:
Q. What physicochemical properties are critical for handling and storing this compound?
Key properties include:
- Solubility : Poor aqueous solubility (<0.01 g/100 mL at 16.5°C); soluble in DMSO or DMF for experimental use .
- Stability : Degrades under strong bases or oxidizing agents. Store in sealed containers at room temperature, protected from moisture .
- Melting Point : Reported ranges (e.g., 160–165°C) should be verified via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance yield and scalability?
Optimization strategies involve:
- Catalyst Screening : Compare POCl₃ vs. H₂SO₄ for chlorination efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nitro group incorporation .
- Temperature Control : Lower reaction temperatures (e.g., 60°C) reduce side products during methylation .
- In-Process Monitoring : Use TLC/HPLC to track intermediate formation .
Q. How can biological activity assays be designed to evaluate this compound’s potential?
Methodological considerations include:
- Antimicrobial Testing : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria using broth microdilution .
- Enzyme Inhibition : Assay activity against target enzymes (e.g., bacterial DNA gyrase) via fluorescence-based kinetic studies .
- Docking Studies : Molecular docking (e.g., using MOE software) to predict binding modes with active sites (e.g., PDB: 1KZN) .
Q. How should researchers address contradictions in spectral or activity data across studies?
Resolving discrepancies requires:
- Multi-Technique Validation : Cross-check NMR data with X-ray crystallography (e.g., monoclinic crystal system, space group P21/n) .
- Reproducibility Checks : Adhere to FAIR data principles by sharing raw spectra and assay protocols in open repositories .
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew results .
Q. What computational approaches are suitable for studying this compound’s reactivity and interactions?
Advanced methods include:
- DFT Calculations : Predict reaction pathways (e.g., nitration regioselectivity) using Gaussian or ORCA software .
- MD Simulations : Simulate solvation effects in biological membranes (e.g., GROMACS) to assess bioavailability .
- SAR Analysis : Correlate substituent effects (e.g., chloro vs. bromo analogs) with bioactivity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
